molecular formula C8H14O2S B14034051 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid

2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No.: B14034051
M. Wt: 174.26 g/mol
InChI Key: QSTFYXHSADFZOO-UHFFFAOYSA-N
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Description

2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a thiopyran ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiopyran with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiopyran ring .

Scientific Research Applications

2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiopyran ring and carboxylic acid group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both methyl groups at positions 2 and 6, which can influence its chemical reactivity and physical properties. The sulfur atom in the thiopyran ring also imparts distinct characteristics compared to oxygen-containing analogs .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2,6-dimethylthiane-4-carboxylic acid

InChI

InChI=1S/C8H14O2S/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

QSTFYXHSADFZOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(S1)C)C(=O)O

Origin of Product

United States

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